

Application of Biotinoyl Tripeptide-1 in Regenerative Medicine Research

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Compound of Interest

Compound Name: Biotinoyl tripeptide-1

Cat. No.: B1667285

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Application Notes

Introduction

Biotinoyl Tripeptide-1, also known as Biotinyl-GHK, is a synthetic peptide that combines the well-known vitamin Biotin (Vitamin B7) with a tripeptide sequence of Glycyl-L-Histidyl-L-Lysine (GHK).[1][2] This molecule has garnered significant interest in regenerative medicine, particularly in dermatology and hair care research. Its mechanism of action targets key cellular and extracellular matrix (ECM) components to promote tissue repair and regeneration.[2][3] This document provides an overview of its mechanism, summarizes key efficacy data, and offers detailed protocols for its application in a research setting.

Mechanism of Action in Tissue Regeneration

Biotinoyl Tripeptide-1 exerts its regenerative effects through a dual-action mechanism primarily focused on stimulating cell proliferation and reinforcing the structural integrity of the extracellular matrix.

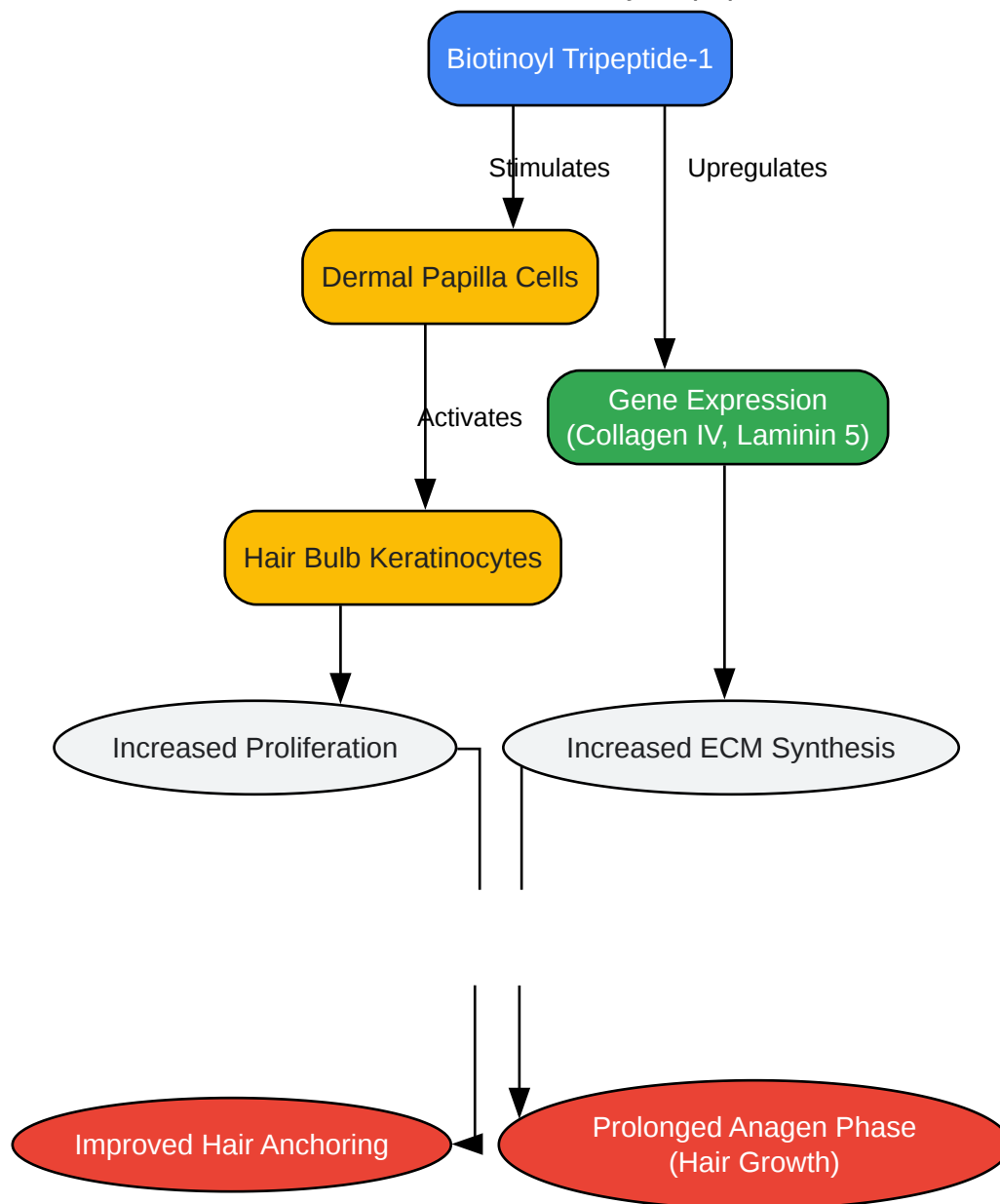
- **Stimulation of Cellular Proliferation:** The peptide has been shown to stimulate the proliferation of crucial cells involved in hair follicle cycling and skin health. It actively promotes the proliferation of hair bulb keratinocytes and human hair dermal papilla cells (HHDPC), which are pivotal for hair shaft formation and the regulation of the hair growth cycle.[4][5] This increased cellular activity contributes to healthier, stronger hair follicles and may delay follicle aging.[4]

- **Enhancement of Extracellular Matrix (ECM) Proteins:** A primary function of **Biotinoyl Tripeptide-1** is to upregulate the synthesis of key ECM components, specifically Collagen IV and Laminin 5.^{[2][4]} These proteins are vital for the integrity of the basement membrane, which anchors the hair follicle and epidermal structures to the surrounding dermal tissue. By stimulating the genes responsible for these adhesion molecules, the peptide strengthens this anchoring, which is critical for preventing hair loss and maintaining skin structure.^{[4][6]}
- **Modulation of the Hair Growth Cycle:** Research suggests that **Biotinoyl Tripeptide-1** helps to prolong the anagen (growth) phase of the hair cycle.^{[1][5]} It may also play a role in lessening the production of dihydrotestosterone (DHT), a key factor in androgenetic alopecia, by inhibiting the 5 α -reductase enzyme.^{[7][8][9]}

Key Signaling Pathways and Cellular Effects

Biotinoyl Tripeptide-1 initiates a cascade of events that collectively enhance tissue regeneration. The peptide stimulates dermal papilla cells, which in turn signal to surrounding keratinocytes to proliferate. Concurrently, it upregulates the genetic expression of essential ECM proteins, leading to a fortified dermal-epidermal junction and improved hair follicle anchoring.

Mechanism of Action of Biotinoyl Tripeptide-1

[Click to download full resolution via product page](#)**Biotinoyl Tripeptide-1** signaling cascade.

Summary of Efficacy Data

The following tables summarize quantitative data from various in vitro, ex vivo, and clinical studies, demonstrating the regenerative potential of **Biotinoyl Tripeptide-1**.

Table 1: Summary of In Vitro & Ex Vivo Efficacy Data

Parameter Assessed	Model System	Treatment	Result	Citation(s)
HHDPC Proliferation	Human Hair Dermal Papilla Cells	0.625% Serum (72h)	148.24% increase in proliferation	[4]
ECM Protein Synthesis	Human Dermal/Epidermal Cells	Not Specified	121% increase in Collagen IV	[4]
ECM Protein Synthesis	Human Dermal/Epidermal Cells	Not Specified	58% increase in Laminin 5	[4]
Hair Growth	Isolated Human Hair Follicles	2 ppm Biotinoyl Tripeptide-1	58% increase in hair growth	[10]
Hair Growth	Isolated Human Hair Follicles	5 ppm Biotinoyl Tripeptide-1	121% increase in hair growth	[7][10]

| Hair Anchoring | Hair Follicle Cells | Not Specified | 49% increase in anchoring molecules |[4] |

Table 2: Summary of Clinical Efficacy Data

Parameter Assessed	Study Design	Treatment Duration	Result	Citation(s)
Hair Loss Reduction	Topical Solution	16 Weeks	58% reduction in hair loss	[4][6]
Hair Density	Topical Solution	16 Weeks	35% increase in hair density	[4][6]
Hair Density	Hair Care Product	4 Months	56.5% increase in hair density vs. control	[4]
Hair Density	Topical Formulation	12 Weeks	34% increase in hair density	[1]
Hair Density	Topical Lotion	3 Months	7.8 hairs/cm ² average increase	[8]

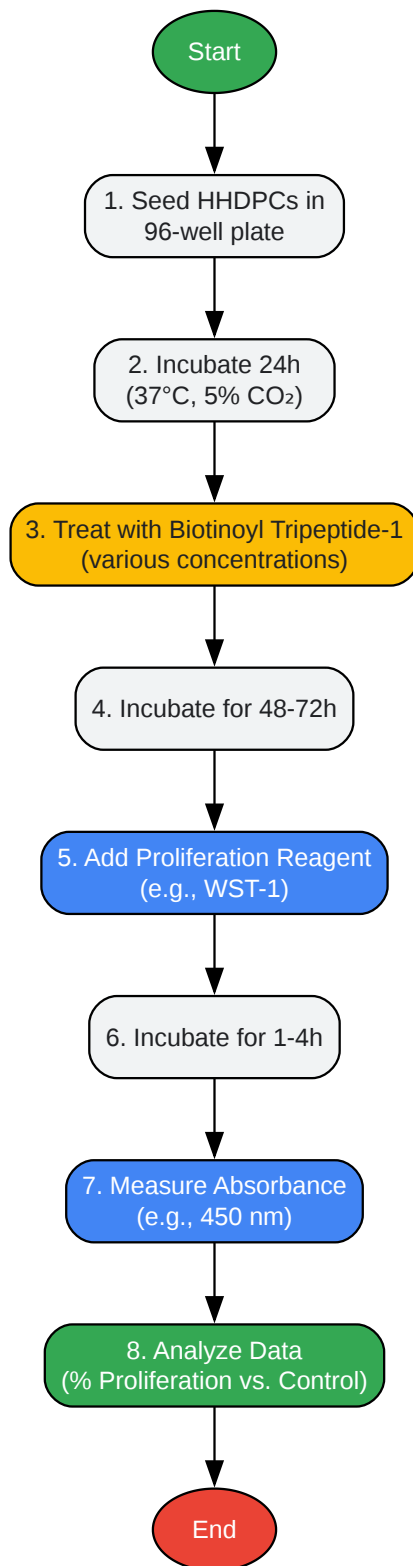
| Anagen/Telogen Ratio | Topical Lotion | 3 Months | 0.75 average improvement |[8] |

Experimental Protocols

Protocol 1: In Vitro Proliferation Assay of Human Hair Dermal Papilla Cells (HHDPC)

This protocol details a method to assess the effect of **Biotinoyl Tripeptide-1** on the proliferation of HHDPCs using a colorimetric assay such as WST-1 or MTT.

Workflow for HHDPC Proliferation Assay



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Workflow for HHDPC Proliferation Assay.

Materials:

- Human Hair Dermal Papilla Cells (HHDPC)
- Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
- 96-well cell culture plates
- **Biotinoyl Tripeptide-1** stock solution (dissolved in sterile water or DMSO)
- WST-1 or MTT proliferation assay kit
- Microplate reader

Methodology:

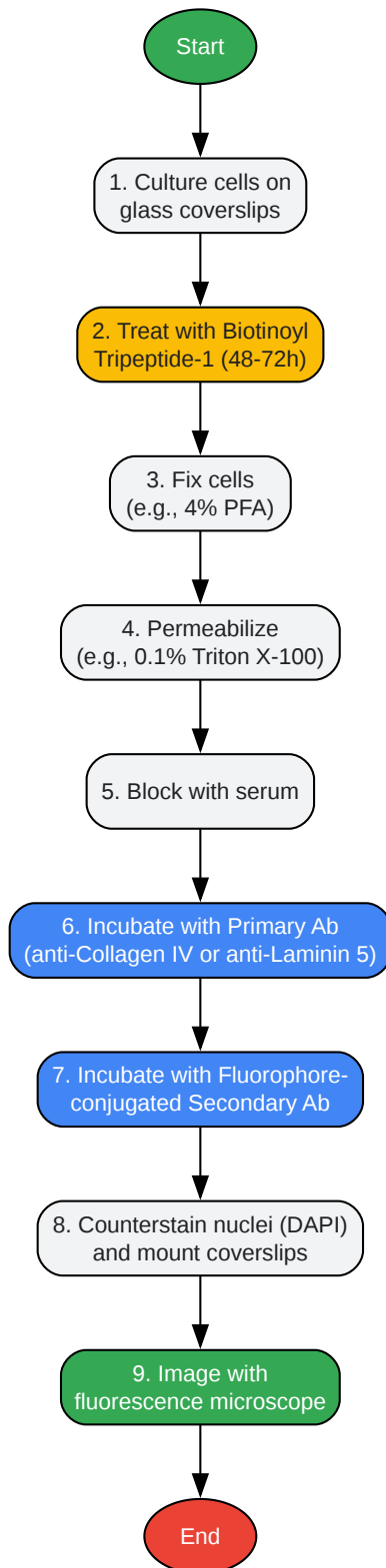
- Cell Seeding: Culture HHDPCs to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 μ L of complete medium.
- Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
- Treatment: Prepare serial dilutions of **Biotinoyl Tripeptide-1** in complete medium. Remove the old medium from the wells and add 100 μ L of the diluted peptide solutions. Include vehicle-only wells as a negative control.
- Incubation: Incubate the treated plates for 48 to 72 hours.
- Proliferation Assay:
 - Add 10 μ L of WST-1 reagent (or equivalent) to each well.
 - Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.
- Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for WST-1).

- Analysis: Subtract the background absorbance (media-only wells) from all readings. Express the results as a percentage of the vehicle control to determine the effect on cell proliferation.

Protocol 2: Quantification of ECM Protein Expression via Immunofluorescence

This protocol outlines the visualization and semi-quantification of Collagen IV and Laminin 5 expression in dermal fibroblasts or keratinocytes following treatment with **Biotinoyl Tripeptide-1**.

Workflow for Immunofluorescence Staining



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Workflow for Immunofluorescence Staining.

Materials:

- Dermal fibroblasts or keratinocytes
- Glass coverslips in 24-well plates
- **Biotinoyl Tripeptide-1**
- Fixation buffer (e.g., 4% Paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% Normal Goat Serum in PBS)
- Primary antibodies: Rabbit anti-Collagen IV, Mouse anti-Laminin 5
- Secondary antibodies: Goat anti-Rabbit IgG (Alexa Fluor 488), Goat anti-Mouse IgG (Alexa Fluor 594)
- DAPI nuclear stain
- Mounting medium

Methodology:

- Cell Culture: Seed cells onto sterile glass coverslips in a 24-well plate and allow them to reach 60-70% confluency.
- Treatment: Treat cells with the desired concentration of **Biotinoyl Tripeptide-1** for 48-72 hours.
- Fixation: Gently wash cells with PBS, then fix with 4% PFA for 15 minutes at room temperature.
- Permeabilization: Wash 3x with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.[\[11\]](#)

- Blocking: Wash 3x with PBS. Block with 5% Normal Goat Serum for 1 hour at room temperature to prevent non-specific antibody binding.[11]
- Primary Antibody Incubation: Incubate coverslips with primary antibodies diluted in blocking buffer (e.g., 1:100 to 1:500) overnight at 4°C in a humidified chamber.[12]
- Secondary Antibody Incubation: Wash 3x with PBS. Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
- Mounting: Wash 3x with PBS. Incubate with DAPI solution for 5 minutes to stain nuclei. Wash once more with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
- Imaging and Analysis: Visualize the staining using a fluorescence microscope. Capture images using appropriate filters. Fluorescence intensity can be semi-quantified using software like ImageJ to compare protein expression between treated and control groups.

Protocol 3: Ex Vivo Hair Follicle Organ Culture Assay

This protocol describes a method for maintaining isolated human hair follicles in culture to assess the direct effect of **Biotinoyl Tripeptide-1** on hair shaft elongation.[13][14]

Materials:

- Human scalp samples (from cosmetic surgery)
- William's E Medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics
- 6-well or 24-well plates
- **Biotinoyl Tripeptide-1** stock solution
- Dissecting microscope and fine surgical tools
- Digital microscope or camera for imaging

Methodology:

- Follicle Isolation: Human hair follicles in the anagen VI stage are micro-dissected from scalp skin samples under a dissecting microscope.[15][16] Care is taken to isolate the follicle from the dermal papilla to the epidermal opening.
- Culture Setup: Place one isolated follicle per well into a 24-well plate containing 1-2 mL of supplemented William's E Medium.
- Treatment: Add **Biotinoyl Tripeptide-1** to the culture medium at desired final concentrations (e.g., 2 ppm and 5 ppm).[10] Include a vehicle control group.
- Incubation: Culture the follicles at 37°C in a humidified 5% CO₂ incubator for 7-14 days. Change the medium every 2-3 days.[7]
- Measurement of Hair Shaft Elongation:
 - On Day 0, capture a baseline image of each follicle against a calibrated scale using a digital microscope.
 - Capture subsequent images every 2-3 days.
 - Measure the length of the hair shaft extending from the follicle bulb in each image.
- Data Analysis: Calculate the change in hair shaft length from Day 0 for each follicle. Compare the average elongation between the **Biotinoyl Tripeptide-1** treated groups and the control group using appropriate statistical tests (e.g., t-test or ANOVA).

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